molecular formula C30H24N2O3 B4640825 N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide

N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4640825
M. Wt: 460.5 g/mol
InChI Key: PBQGXHMCXPXYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that has been widely studied for its potential use in scientific research. BMQ has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a high affinity for certain receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of various signaling pathways, and the induction of apoptosis in cancer cells. N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and specificity for certain receptors and enzymes. However, one limitation is that it can be difficult to obtain and purify in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, including the development of new synthesis methods and the identification of new applications for the compound. Some potential areas of research include the use of N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide as a therapeutic agent for the treatment of neurodegenerative disorders, the development of new fluorescent probes based on N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, and the identification of new enzymes and receptors that are targeted by the compound.

Scientific Research Applications

N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for imaging and as an inhibitor of certain enzymes. N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-phenylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O3/c1-34-28-17-16-21(18-29(28)35-2)27-19-24(23-13-7-9-15-26(23)31-27)30(33)32-25-14-8-6-12-22(25)20-10-4-3-5-11-20/h3-19H,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQGXHMCXPXYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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